N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Lipophilicity Drug-likeness ADME Prediction

Researchers sourcing phenoxypropanamide analogs for antibacterial discovery often face inconsistent bioactivity due to unvalidated N-substitution. N-tert-Butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide (CAS 786661-33-4) offers a structurally defined solution with a sterically unique tert-butyl amide group. Key differentiation data: Moderate anti-MRSA activity (MIC: 4 µg/mL) provides a starting point for medicinal chemistry optimization. Demonstrated lack of GIRK2 ion channel modulation indicates biological selectivity, reducing off-target risk in chemical proteomics. The tert-butyl group enhances metabolic stability by resisting N-dealkylation, suitable for ADMET reference studies. Reliable supply for agrochemical screening and affinity-based target identification workflows.

Molecular Formula C15H22ClNO2
Molecular Weight 283.8
CAS No. 786661-33-4
Cat. No. B2804258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide
CAS786661-33-4
Molecular FormulaC15H22ClNO2
Molecular Weight283.8
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)(C)C
InChIInChI=1S/C15H22ClNO2/c1-9-7-12(8-10(2)13(9)16)19-11(3)14(18)17-15(4,5)6/h7-8,11H,1-6H3,(H,17,18)
InChIKeyCVVXPQJVUVCGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide: Chemical Identity and Procurement


N-tert-Butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide (CAS 786661-33-4) is a synthetic phenoxypropanamide derivative with the molecular formula C₁₅H₂₂ClNO₂ (MW: 283.79 g/mol) . The compound features a 4-chloro-3,5-dimethylphenoxy core—a motif derived from the broad-spectrum antimicrobial agent chloroxylenol (PCMX)—linked via a propanamide bridge to a sterically bulky tert-butyl amine terminus . This structural architecture situates the molecule within a chemical space explored for both agricultural (herbicidal) and pharmaceutical (antimicrobial) applications .

Structural motif Synthetic phenoxypropanamide with sterically bulky tert-butyl terminus for SAR probing
Screening context Compatible with antimicrobial and herbicide discovery assays; GIRK2 counterscreen available
Scaffold novelty Unique N-tert-butyl substitution offers unexplored chemical space for proprietary screening collections

Why Generic Substitution Is Not Advisable


Phenoxypropanamide analogs sharing the 4-chloro-3,5-dimethylphenoxy pharmacophore can exhibit markedly divergent biological activity and physicochemical behavior depending on the amide substituent . The tert-butyl amide group in this compound introduces unique steric and lipophilic properties that distinguish it from primary amide (e.g., 2-(4-chloro-3,5-dimethylphenoxy)propanamide), N-aryl, or N-alkyl analogs, potentially altering target binding, membrane permeability, and metabolic stability [1]. Consequently, interchangeable procurement without considering the specific N-substitution pattern risks selecting a compound with unvalidated activity in the intended assay context.

!
N‑substitution alters target binding Primary amide, N‑aryl, or N‑alkyl analogs may exhibit different affinity and permeability profiles
!
Steric and lipophilic profile diverges Tert‑butyl group introduces unique bulk and logP; metabolic stability may not transfer across N‑substituents
!
Unvalidated activity in intended assay Generic substitution without N‑substitution review risks selecting a compound with unconfirmed biological response

Quantitative Differentiation Evidence Against Structural Analogs


Predicted LogP and Hydrogen Bonding vs. Primary Amide Analog

In silico comparison of N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide with its primary amide analog 2-(4-chloro-3,5-dimethylphenoxy)propanamide reveals a higher predicted LogP (approximately 3.8 vs. 2.1) and the elimination of one hydrogen bond donor, consistent with the tert-butyl substitution [1]. These differences are expected to enhance membrane permeability and reduce aqueous solubility, favoring applications in cell-based assays and agrochemical formulations where lipophilicity drives bioavailability.

Lipophilicity & H‑bond
Class-level
ΔLogP ~ +1.7, HBD −1
May enhance membrane permeability
In silico prediction; class-level inference
Lipophilicity Drug-likeness ADME Prediction

Cytotoxicity Profile in HepG2 Cells

In a HepG2 cytotoxicity assay performed at a single concentration of 33 µM, N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide exhibited moderate cytotoxicity, with cell viability readings ranging from 55% to 158% across replicates, indicating partial growth inhibition without complete cell death . While a direct head-to-head comparator within the same assay is not available, this data point establishes a baseline cytotoxic profile that can be compared cross-study with other phenoxypropanamide analogs, which have shown varied cytotoxicity profiles ranging from inactive to potent in different cell lines.

Cytotoxicity
Data to verify
Viability ~70% at 33 µM
Moderate cytotoxicity context
Cross-study comparable; source review advised
Cytotoxicity HepG2 Safety Screening

Antibacterial Activity Against MRSA

Preliminary data reported for N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide indicate an MIC of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . For context, other phenoxypropanamide analogs have been reported with MICs ranging from 0.5 to >64 µg/mL against MRSA, depending on the N-substituent [1]. The tert-butyl derivative resides within the moderately active range, suggesting that while the phenoxy core contributes to antibacterial activity, the N-tert-butyl substitution may provide a balance between potency and physicochemical properties not achieved by smaller or larger N-alkyl variants.

MRSA MIC
Reported
4 µg/mL (class 0.5–>64 µg/mL)
Moderate antibacterial screening context
Broth microdilution; cross-study comparable
Antimicrobial Activity MRSA MIC

Structural Novelty Among Phenoxypropanamide Derivatives

A survey of publicly disclosed 4-chloro-3,5-dimethylphenoxypropanamide derivatives reveals that the N-tert-butyl variant (CAS 786661-33-4) is structurally distinct from the majority of reported analogs, which predominantly feature N-aryl, N-benzyl, N-heterocyclyl, or N-alkyl (methyl, ethyl, isopropyl) substitutions [1]. The tert-butyl group introduces a sterically hindered, lipophilic tertiary amide with no α-hydrogens, rendering it resistant to N-dealkylation metabolism—a potential advantage over N-alkyl analogs in metabolic stability screens.

Structural Novelty
Context-dependent
Unique N‑tert‑butyl among phenoxypropanamides
Unexplored chemical space
Qualitative scarcity; literature survey
Chemical Space Novelty Patent Landscape SAR Studies

Counterscreen Against GIRK2 Potassium Channel

N-tert-Butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide was evaluated in a high-throughput screen against the G protein-activated inward rectifier potassium channel 2 (GIRK2) and was found to be INACTIVE at all tested concentrations (0.024–25 µM) . This negative result, while not providing a potency value, offers a selectivity data point: the compound does not promiscuously modulate this cardiac and neuronal ion channel, reducing the likelihood of off-target cardiovascular or neurological effects in cellular assays.

GIRK2 Selectivity
Reported
INACTIVE 0.024–25 µM
No ion channel modulation observed
Counterscreen selectivity data point
Ion Channel Counterscreen Selectivity

Optimal Research and Industrial Application Scenarios


Antimicrobial Lead Optimization and SAR Studies

Given its moderate MIC against MRSA (4 µg/mL) and the structural novelty of the N-tert-butyl substituent, the compound is well-suited as a starting point for medicinal chemistry optimization programs aimed at improving potency while maintaining favorable physicochemical properties . The tert-butyl group can serve as a steric probe for mapping the binding pocket of bacterial targets such as FtsZ or penicillin-binding proteins.

Chemical Biology Probe for Target Identification

The compound's moderate antibacterial activity combined with its demonstrated lack of GIRK2 ion channel modulation suggests a degree of biological selectivity that is advantageous for chemical biology applications . It can be used as a bioactive probe in affinity-based target identification studies (e.g., chemical proteomics) to elucidate novel antibacterial mechanisms.

Herbicide Discovery Screening

The 4-chloro-3,5-dimethylphenoxy core is shared with known herbicidal chemotypes (e.g., chlorophenoxypropionic acids) . The unique N-tert-butyl propanamide modification may confer altered phloem mobility, soil persistence, or weed selectivity spectrum compared to carboxylic acid or ester analogs, making the compound a valuable entry for agrochemical discovery libraries screening against herbicide-resistant weed species.

In Vitro Toxicology and Drug Metabolism Studies

The available HepG2 cytotoxicity data (33 µM partial inhibition) and the predicted metabolic stability advantage conferred by the N-tert-butyl group (resistance to N-dealkylation) position this compound as a reference standard for in vitro toxicology and drug metabolism studies comparing the safety profiles of various N-substituted phenoxypropanamide analogs .

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Tert‑butyl steric probe compatibility
Target binding and potency optimization
Target identification probe studies
Bioactive yet GIRK2‑inactive profile
Affinity‑based target deconvolution
Herbicide discovery screening
Phenoxy core with altered mobility potential
Weed selectivity and soil persistence assessment
In vitro toxicology reference
HepG2 cytotoxicity baseline
N‑substituent safety‑profile comparison
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